Lipophilicity Shift by N-Methylation
N-Methylation of piperidine-3-acetic acid to form 1-Methyl-3-piperidineacetic acid HCl results in a quantifiable decrease in lipophilicity, a critical factor in drug design. Compared to the non-methylated parent compound, 3-piperidineacetic acid, the target compound demonstrates a lower computed LogP [2]. This calculated difference suggests altered solubility and membrane permeability profiles, which are decisive factors for in vivo efficacy and ADME parameters.
Reported lower lipophilicity may guide selection for solubility-focused workflows.
Computed descriptor; verify with experimental LogD assays.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -2.3 (for free base form) |
| Comparator Or Baseline | 3-Piperidineacetic acid (PubChem CID 11809): XLogP3 = -1.8 [2] |
| Quantified Difference | XLogP3 decrease of 0.5 units |
| Conditions | Computed by PubChem using the XLogP3 algorithm |
Why This Matters
A difference of 0.5 LogP units can significantly alter a compound's ADME profile, guiding the selection of the N-methylated version for projects requiring lower overall lipophilicity to avoid metabolic or solubility issues.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 11809, 3-Piperidineacetic acid. Retrieved May 2024. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 77253672, 2-(1-Methylpiperidin-3-yl)acetic acid hydrochloride. Retrieved May 2024. View Source
